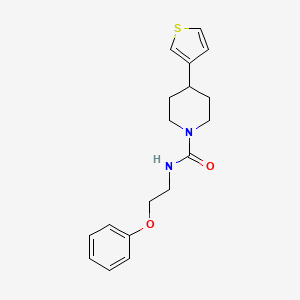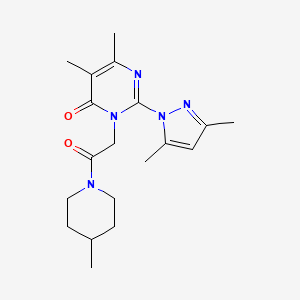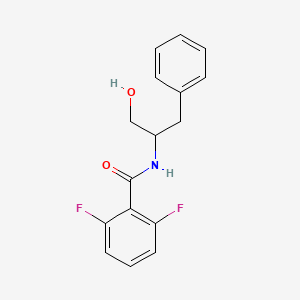![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction Studies
- Research has investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including various methanesulfonamides, to examine the effects of temperature and concentration on their physical properties. This study is significant for understanding the solute-solute, solute-solvent, and solvent-solvent interactions in such mixtures (Raphael, Bahadur, & Ebenso, 2015).
Structural Studies
- Structural analysis of various nimesulidetriazole derivatives, including methanesulfonamide variants, has been performed. This research, using X-ray powder diffraction, provides insights into the molecular geometry and intermolecular interactions in these compounds (Dey et al., 2015).
Synthesis and Characterization
- The synthesis and full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide has been reported. This research contributes to the development of new synthetic methods for related compounds (Durgadas, Mukkanti, & Pal, 2012).
Application in COX-2 Inhibition
- Studies on the role of methanesulfonamide groups in COX-2 inhibitory activity reveal that positioning this group at specific locations on diarylpyrazole significantly impacts its potency as a COX-2 inhibitor (Singh et al., 2004).
Aminoxyl Radicals Studies
- The synthesis and reaction of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents have been explored, contributing to the understanding of aminoxyl radicals and their interactions with various groups (Burian et al., 2006).
Corrosion Inhibition Properties
- Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including their adsorption characteristics and inhibition of mild steel corrosion, provides valuable insights into their practical applications in materials science (Olasunkanmi et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be fully identified. Compounds with similar structures have been known to exhibit diverse pharmacological effects .
Mode of Action
It is believed that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its pharmacological effects .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various biological targets. The exact pathways and their downstream effects are subject to ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailabilityThey are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with multiple targets. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, thereby affecting its overall effectiveness .
Propiedades
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)
![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)


![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)
